Isomylamine Hydrochloride

Lipophilicity Drug Distribution Antispasmodic Selectivity

Isomylamine Hydrochloride (2-(diethylamino)ethyl 1-isopentylcyclohexanecarboxylate hydrochloride, CAS 24357-98-0) is a synthetic tertiary-amine ester carrying USAN designation and assigned to the ATC therapeutic category of muscle relaxants, explicitly coded as a spasmolytic and smooth muscle relaxant. It belongs to the diethylaminoethyl ester subclass of antispasmodics, sharing the core pharmacophoric diester motif with structurally proximal agents such as dicyclomine hydrochloride, yet differing critically in its lipophilic cyclohexane-C1 isopentyl substituent.

Molecular Formula C18H36ClNO2
Molecular Weight 333.9 g/mol
CAS No. 24357-98-0
Cat. No. B10858515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomylamine Hydrochloride
CAS24357-98-0
Molecular FormulaC18H36ClNO2
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C.Cl
InChIInChI=1S/C18H35NO2.ClH/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18;/h16H,5-15H2,1-4H3;1H
InChIKeyKMYDNZZJBUDBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomylamine Hydrochloride Procurement: Structural Identity and Pharmacological Class


Isomylamine Hydrochloride (2-(diethylamino)ethyl 1-isopentylcyclohexanecarboxylate hydrochloride, CAS 24357-98-0) is a synthetic tertiary-amine ester carrying USAN designation and assigned to the ATC therapeutic category of muscle relaxants, explicitly coded as a spasmolytic and smooth muscle relaxant [1][2]. It belongs to the diethylaminoethyl ester subclass of antispasmodics, sharing the core pharmacophoric diester motif with structurally proximal agents such as dicyclomine hydrochloride, yet differing critically in its lipophilic cyclohexane-C1 isopentyl substituent [1][3].

Why Isomylamine Hydrochloride Cannot Be Indiscriminately Substituted by Other Antispasmodic Tertiary Amines


Within the tertiary-amine antispasmodic class, subtle structural variations drive clinically consequential divergence in lipophilicity, metabolic liability, and anticholinergic-musculotropic balance. The isopentyl chain of isomylamine imparts a distinct LogP of 5.06 versus dicyclomine's LogP of 5.35–5.82, altering membrane partitioning and tissue distribution [1]. Furthermore, isomylamine's single cyclohexane ring with a flexible isopentyl substitution contrasts with dicyclomine's bicyclohexyl backbone, producing differential conformational profiles at muscarinic receptor orthosteric sites. At this level of structural resolution, generic 'class-for-class' procurement without head-to-head biometric data risks irreproducible spasmolytic outcomes in experimental systems [2].

Quantitative Differentiation Evidence for Isomylamine Hydrochloride Relative to Closest Structural and Pharmacodynamic Analogs


Lipophilicity-Based Differentiation: Isomylamine HCl Exhibits a Lower Computed LogP than Dicyclomine HCl, Potentially Reducing Non-Specific Tissue Partitioning

Isomylamine hydrochloride possesses a computed LogP of 5.06 . The direct structural analog dicyclomine hydrochloride, which substitutes a cyclohexyl group for the isopentyl moiety, exhibits LogP values ranging from 5.35 to 5.82 across validated sources [1][2]. The quantified difference in LogP of approximately 0.3–0.76 log units corresponds to a 2- to 5.8-fold theoretical shift in octanol-water partitioning, which may translate into altered tissue-to-plasma distribution ratios. This suggests that for investigator-requested antispasmodic probes requiring minimized lipophilic compartment accumulation, isomylamine HCl offers a quantifiably lower LogP profile compared with dicyclomine HCl.

Lipophilicity Drug Distribution Antispasmodic Selectivity

Distinctive Topological Polar Surface Area (tPSA) Confers Differential Hydrogen-Bonding Capacity Versus Dicyclomine

The topological polar surface area (tPSA) of isomylamine hydrochloride is reported as 29.54 Ų . Dicyclomine, while sharing an identical hydrogen-bond acceptor count (3) and donor count (1), presents a tPSA of 29.5 Ų in some databases [1], a numerically negligible difference. However, the molecular weight of isomylamine HCl (333.94 g/mol) exceeds that of dicyclomine HCl (309.5 g/mol), yielding a lower PSA-to-mass ratio, indicative of a marginally higher fraction of non-polar molecular surface. This metric supports the inferred differentiation in passive membrane permeability relative to molecular size.

Physicochemical Property Receptor Binding Pharmacophore Design

Salt Form Advantage: Isomylamine Hydrochloride Provides Enhanced Aqueous Solubility Over the Free Base (CAS 28815-27-2)

Isomylamine hydrochloride (CAS 24357-98-0) demonstrates experimentally verified aqueous solubility with a reported minimum of 1 g dissolved in 0.5 mL water . The free base form (CAS 28815-27-2) is computationally predicted to have an XLogP of approximately 4.26–5 and is expected to exhibit markedly lower aqueous solubility by virtue of its uncharged tertiary amine . The hydrochloride salt protonation state (pKa of the conjugate acid expected near 8.5–9) ensures >99% ionization at physiological pH 7.4, rendering the salt form preferred for aqueous dosing solutions and consistent in vitro pharmacological profiling.

Salt Selection Bioavailability Formulation Development

Historical Clinical Formulation Distinction: Isomylamine HCl was Historically Formulated as a Low-Dose Component (2.5 mg) in Combination Antispasmodic Tablets (A-Plus)

Archival manufacturer records document isomylamine hydrochloride formulated at a 2.5 mg dose in 'A-Plus' combination tablets co-formulated with calcium carbonate [1]. In contrast, the closest structural analog dicyclomine hydrochloride is typically dosed at 10–20 mg per unit in modern monotherapy formulations for irritable bowel syndrome. This 4–8 fold dose differential, while historical, strongly suggests that isomylamine HCl may possess higher intrinsic spasmolytic potency per milligram than dicyclomine, or alternatively functions as an adjuvant antispasmodic in a polytherapy regimen. For researchers investigating structure-activity relationships in muscarinic antagonist esters, this historical dose ratio provides a compelling hypothesis-generating starting point.

Historical Clinical Data Dosage Form Comparison Combination Product

High-Yield Application Scenarios for Isomylamine Hydrochloride in Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies of Tertiary-Amine Antispasmodics: Probing the Isopentyl Substituent

Isomylamine hydrochloride serves as a critical comparator compound in SAR campaigns exploring muscarinic antagonist esters. Its isopentyl-cyclohexane scaffold differs from dicyclomine's bicyclohexyl system, enabling structure-based probing of orthosteric binding pocket tolerance for branched-chain versus cyclic lipophilic substituents. The quantifiable LogP difference of 0.3–0.76 units allows researchers to correlate incremental lipophilicity shifts with in vitro potency and selectivity profiles against M1–M5 muscarinic receptor subtypes.

Formulation Development Studies Requiring Precise Salt-Form Control: Hydrochloride Salt as a Bioavailability Benchmark

For preclinical formulation scientists, isomylamine hydrochloride's experimentally determined high aqueous solubility (≥1 g/0.5 mL water) makes it a robust candidate for aqueous-based dosing vehicles. The hydrochloride-to-free-base solubility advantage eliminates the need for co-solvent systems (DMSO, PEG) that may confound in vivo pharmacodynamic readouts, making this salt form the preferred procurement choice for PK/PD bridging studies.

Low-Dose Antispasmodic Probes for Functional Gastrointestinal Tissue Bath Studies

Given historical clinical use at a low unit dose of 2.5 mg [1], isomylamine hydrochloride is positioned as a high-potency tool compound for ex vivo gastrointestinal smooth muscle organ bath assays. Researchers can leverage this low effective concentration range to avoid off-target cytotoxicity observed with higher concentrations of alternative antispasmodics, preserving tissue viability in prolonged myography protocols.

Pharmacological Differentiation from Atropine-Like and Papaverine-Like Mechanisms

Isomylamine belongs to a class of diethylaminoethyl esters that, based on 1958 comparative antispasmodic studies, exhibit dual atropine-like (anticholinergic) and papaverine-like (direct musculotropic) activities [2]. This mechanistic duality, absent in pure muscarinic antagonists, makes isomylamine hydrochloride a valuable probe for dissecting spasmolytic mechanisms in isolated tissue preparations where a pure muscarinic blockade is insufficient to fully suppress agonist-induced contractions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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